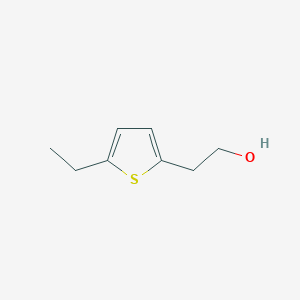

2-(5-Ethylthiophen-2-yl)ethanol

カタログ番号:

B8729367

分子量:

156.25 g/mol

InChIキー:

FXHRBUQMWOTKRI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

The compound is listed in discontinued catalogs (CymitQuimica), indicating its use in specialized research contexts .

特性

分子式 |

C8H12OS |

|---|---|

分子量 |

156.25 g/mol |

IUPAC名 |

2-(5-ethylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C8H12OS/c1-2-7-3-4-8(10-7)5-6-9/h3-4,9H,2,5-6H2,1H3 |

InChIキー |

FXHRBUQMWOTKRI-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(S1)CCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiophene-Ethanol Derivatives with Substituent Variations

(a) 2-(5-Isopropyl-2-methyltetrahydrothiophen-2-yl)ethanol

- Structure : Contains a saturated tetrahydrothiophene ring with 5-isopropyl and 2-methyl substituents.

- Properties: The saturated ring reduces aromaticity, altering reactivity compared to aromatic thiophenes.

- Applications : Used in flavoring agents due to its modified stereoelectronic profile .

(b) 1-(5-Iodo-thiophen-2-yl)-1-(5-iodo-thiophen-2-yl)-ethanol

- Structure: Features two 5-iodo-thiophene rings linked to a central ethanol group.

- Properties : The iodine atoms enhance molecular weight (MW: ~496 g/mol) and polarizability, improving crystallinity for X-ray studies. However, iodine’s electronegativity may reduce nucleophilic reactivity at the thiophene ring.

- Synthesis : Prepared using AlCl₃ as a catalyst, yielding 59% after column chromatography .

(c) 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one

- Structure: Ethanol group replaced by a hydroxyketone (C=O adjacent to -OH).

- Properties: The ketone introduces electrophilic character, enabling condensation reactions (e.g., Schiff base formation). Higher polarity than 2-(5-ethylthiophen-2-yl)ethanol, affecting solubility in non-polar solvents.

- Availability : Discontinued due to niche applications .

Thiophene Derivatives with Alternative Functional Groups

(a) 2-(5-Ethylthiophen-2-yl)-3-(4-fluorobenzyl)quinazolin-4(3H)-one (Compound 41)

- Structure: Quinazolinone core with 5-ethylthiophene and 4-fluorobenzyl groups.

- Synthesis : Microwave-assisted reaction using Sc(III) triflate (94% yield).

- Properties: The fluorobenzyl group enhances lipophilicity, making it suitable for membrane permeability studies in drug discovery. The quinazolinone moiety provides a rigid scaffold for target binding .

(b) 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile

Saturated vs. Aromatic Thiophene Systems

- Tetrahydrothiophene Derivatives (e.g., 2-(5-isopropyl-2-methyltetrahydrothiophen-2-yl)ethanol): Reduced aromaticity decreases stability but increases flexibility, useful in designing bioactive molecules with tailored pharmacokinetics .

- Aromatic Thiophene Derivatives (e.g., this compound): Enhanced resonance stabilization improves thermal stability. The ethyl group directs electrophilic substitution to the 4-position of the thiophene ring .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Trends |

|---|---|---|---|

| This compound | ~170.23 (estimated) | Moderate | Ethanol, DMSO |

| 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one | 170.23 (exact) | High | Polar aprotic solvents |

| 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile | 173.22 | High | Acetone, DCM |

Key Research Findings

- Substituent Effects : Electron-donating groups (e.g., ethyl) on thiophene increase ring reactivity toward electrophilic substitution, while halogens (e.g., iodine) enhance crystallinity for structural studies .

- Functional Group Impact: Ethanol derivatives exhibit higher solubility in polar solvents compared to ketone or quinazolinone analogs, influencing their utility in solution-phase reactions .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., Compound 41) achieves higher yields (>90%) compared to traditional reflux methods (~60%), highlighting advancements in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。